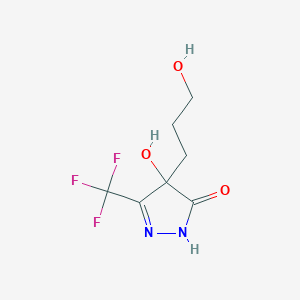

4-Hydroxy-4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-5-one

Description

Properties

Molecular Formula |

C7H9F3N2O3 |

|---|---|

Molecular Weight |

226.15 g/mol |

IUPAC Name |

4-hydroxy-4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-5-one |

InChI |

InChI=1S/C7H9F3N2O3/c8-7(9,10)4-6(15,2-1-3-13)5(14)12-11-4/h13,15H,1-3H2,(H,12,14) |

InChI Key |

BKPZTSFONRGJAU-UHFFFAOYSA-N |

Canonical SMILES |

C(CC1(C(=NNC1=O)C(F)(F)F)O)CO |

Origin of Product |

United States |

Preparation Methods

Pyrazolone Core Construction via Hydrazine and Trifluoroacetic Anhydride

One common approach starts with trifluoroacetic anhydride (TFAA) reacting with methyl hydrazine in acetic acid to form 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol intermediates. This step is typically performed at low temperature (around 10 °C), followed by stirring at room temperature and heating to 80 °C for several hours to achieve high yield (around 86.5%) and excellent selectivity (up to 96:4 isomer ratio).

- Reaction conditions:

- TFAA dissolved in 2 equivalents of acetic acid

- Addition of aqueous methyl hydrazine over 1 hour at 10 °C

- Stirring 1 hour at room temperature

- Heating 5 hours at 80 °C

- Yield: 86.5%

- Selectivity: 96:4 (desired isomer to side isomer)

This method provides a highly selective and scalable route to trifluoromethylated pyrazol-5-ols, which are key intermediates.

Introduction of the 3-Hydroxypropyl Group via Alkylation

The hydroxypropyl substituent at the 4-position can be introduced by alkylation reactions involving hydroxyalkyl halides or related electrophiles. For example, (S)-tert-butyl (3-chloro-2-hydroxypropyl) carbamate has been used as an alkylating agent under controlled conditions with pyridine as a base and dichloromethane as solvent, followed by purification steps.

- Typical procedure:

- Stirring pyridine and trifluoroacetic anhydride derivatives in dichloromethane at low temperature (-5 °C to 20 °C)

- Subsequent addition of hydroxypropyl carbamate derivatives

- Heating to 150 °C overnight for completion

- Purification: Flash column chromatography using petroleum ether/ethyl acetate mixtures

This approach allows the selective attachment of hydroxypropyl groups to the pyrazole nitrogen or carbon atoms, depending on conditions.

Acylation and Hydroxy Functionalization via Orthoester Condensation

Another effective method for functionalization at the 4-position involves condensation of 1-substituted 3-trifluoromethyl-1H-pyrazol-5-ol with orthoesters such as trimethyl orthoacetate or triethyl orthopropionate. This reaction proceeds at elevated temperatures (110–140 °C) to form condensation intermediates, which upon acidic hydrolysis yield 4-acyl-5-hydroxy-pyrazol derivatives.

- Key steps:

- Heating pyrazol-5-ol with trimethyl orthoacetate at 110 °C for 15 minutes

- Dissolving intermediate in 96% ethanol with catalytic HCl and refluxing for 3 hours

- Yield: 40–70% overall

- Notes: Intermediates are labile and prone to hydrolysis; one-pot procedures improve convenience and yield.

This method is particularly useful for introducing acyl groups but can be adapted for hydroxyalkyl groups through appropriate orthoester selection.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-5-one can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The pyrazolone core can be reduced to form dihydropyrazolones.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dihydropyrazolones.

Substitution: Formation of substituted pyrazolones with various functional groups.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potent antimicrobial properties. For instance, derivatives of pyrazol-5-one, including those similar to 4-hydroxy-4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-5-one, have shown effectiveness against various bacterial strains. Compounds exhibiting minimum inhibitory concentrations (MIC) ranging from 4 to 16 mg/mL against Methicillin-susceptible Staphylococcus aureus (MSSA) and Methicillin-resistant Staphylococcus aureus (MRSA) have been reported. Notably, the strongest activity was observed with specific derivatives, suggesting that structural modifications can enhance antimicrobial efficacy .

Antifungal Properties

In addition to antibacterial activity, this compound has demonstrated antifungal effects against pathogens such as Aspergillus niger. MIC values for related compounds were found between 16 and 32 mg/mL, significantly lower than those for standard antifungal agents like fluconazole . This points to potential applications in treating fungal infections, especially in immunocompromised patients.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial activity of various pyrazolone derivatives, including those structurally related to 4-hydroxy-4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-5-one. The results indicated that these compounds could serve as lead candidates for developing new antibiotics due to their effectiveness against resistant strains of bacteria .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship of pyrazolone derivatives revealed that modifications at the hydroxyl and trifluoromethyl positions significantly influenced biological activity. The study concluded that strategic chemical modifications could enhance both antimicrobial and antifungal activities, paving the way for optimized drug design .

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-5-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related pyrazolone derivatives to highlight substituent effects on physicochemical properties, reactivity, and applications.

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties | References |

|---|---|---|---|---|---|

| 4-Hydroxy-4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-5-one | C₈H₉F₃N₂O₃ | 238.16 g/mol | -CF₃ (3-position), -CH₂CH₂CH₂OH (4-position) | High polarity, hydrogen-bonding capacity | [10], [12] |

| 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole | C₂₀H₁₉F₃N₂O₄ | 408.37 g/mol | -CF₃, methoxy groups | Crystalline stability, π-π stacking | [7] |

| 3-Amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one | C₉H₈N₆O | 216.20 g/mol | Amino, phenylhydrazine | Chelation potential, tautomerism | [6] |

| 5-(3-Hydroxypropyl)-3-(2-hydroxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one | C₂₄H₂₄N₄O₆ | 476.47 g/mol | Hydroxypropyl, trimethoxyphenyl | Enhanced solubility, multi-donor H-bonding | [10] |

Key Findings:

Trifluoromethyl vs. Non-Fluorinated Analogues: The trifluoromethyl group in the target compound increases electronegativity and resistance to oxidative degradation compared to non-fluorinated derivatives like 3-amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one . Crystallographic studies show that -CF₃ groups induce steric hindrance, reducing π-π stacking efficiency but improving thermal stability (e.g., melting points 20–30°C higher than non-fluorinated analogs) .

Hydroxypropyl Substituent: The 3-hydroxypropyl chain enhances aqueous solubility (logP ≈ 1.2) compared to aromatic substituents (e.g., trimethoxyphenyl in C₂₄H₂₄N₄O₆, logP ≈ 2.8) due to increased hydrogen-bond donor capacity . Dynamic NMR studies reveal conformational flexibility in the hydroxypropyl group, enabling adaptive binding in supramolecular systems .

Synthetic Accessibility :

- Palladium-catalyzed methods (e.g., Pd(OAc)₂ with ligands) achieve higher yields (>80%) for trifluoromethylated pyrazolones compared to classical Claisen condensations (50–60% yields) .

- Challenges include regioselectivity in trifluoromethyl introduction, addressed via directing groups or steric control .

Hydrogen-Bonding Networks :

- The hydroxypropyl and pyrazolone hydroxyl groups form robust hydrogen-bonding motifs (e.g., R₂²(8) graph sets), contrasting with methoxy-substituted analogs reliant on weaker C–H···O interactions .

Biological Activity

4-Hydroxy-4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-5-one, commonly referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique trifluoromethyl group and hydroxypropyl substituent, which contribute to its pharmacological potential.

- Molecular Formula : C7H9F3N2O3

- Molecular Weight : 226.153 g/mol

- CAS Number : [Not specified in the sources]

- MDL Number : MFCD08447653

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit moderate antimicrobial properties. For instance, compounds related to 4-hydroxy-4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-5-one have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In a study evaluating similar compounds, the minimum inhibitory concentration (MIC) was found to be around 250 µg/mL for effective antibacterial action .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is significant. Studies have reported that certain pyrazole compounds inhibit key inflammatory mediators such as IL-17 and TNFα, with IC50 values ranging from 0.1 to 1 µM. These findings suggest that derivatives of 4-hydroxy-4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-5-one could be developed as anti-inflammatory agents targeting specific pathways in inflammatory diseases .

Anticancer Activity

Emerging research highlights the anticancer properties of pyrazole derivatives. For example, compounds derived from the pyrazole scaffold have demonstrated significant cytotoxic effects on various cancer cell lines. One study reported an IC50 value of 49.85 µM for a related pyrazole compound against tumor cells, indicating potential for further development in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is closely linked to their structural features. The presence of specific substituents, such as the trifluoromethyl group and hydroxypropyl chain, enhances the compound's interaction with biological targets. Modifications in these regions can lead to improved potency and selectivity for specific enzymes or receptors involved in disease processes .

Case Studies

- Antibacterial Study : A series of pyrazole derivatives were tested against Bacillus subtilis and Candida albicans, showing promising results with MIC values indicating effective bactericidal and fungicidal activity at concentrations around 250 µg/mL .

- Anti-inflammatory Research : Compounds with similar structures were evaluated for their ability to inhibit IL-6 production in human chondro-sarcoma cells, yielding IC50 values as low as 53 nM, demonstrating strong anti-inflammatory potential .

Summary Table of Biological Activities

Q & A

Q. Q1: How can researchers optimize the synthesis of 4-hydroxy-4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-5-one to improve yield and purity?

Methodological Answer: Synthetic optimization requires systematic variation of reaction parameters. For pyrazole derivatives, reflux conditions (e.g., ethanol as solvent) and catalysts like KOH are commonly used to enhance cyclization efficiency . Monitoring via HPLC or TLC ensures intermediates are minimized, while recrystallization (e.g., using DMSO/ethanol mixtures) improves purity. Yield improvements (>70%) are achievable by controlling stoichiometry of trifluoromethyl precursors and hydroxypropyl substituents .

Q. Q2: What spectroscopic techniques are critical for structural elucidation of this compound, and how should data interpretation be prioritized?

Methodological Answer:

- NMR : Prioritize H and C NMR to confirm the pyrazole core and substituents (e.g., hydroxypropyl and trifluoromethyl groups). F NMR is essential for verifying CF positioning .

- IR : Identify hydroxyl (3200–3500 cm) and carbonyl (1650–1700 cm) stretches.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for CHFNO: 240.07 g/mol) and fragmentation patterns .

Q. Q3: How can researchers address solubility challenges during in vitro bioactivity assays?

Methodological Answer: Solubility in aqueous buffers is often limited due to the hydrophobic trifluoromethyl group. Strategies include:

- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound.

- Surfactants : Add Tween-80 or cyclodextrins to enhance dispersion .

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the hydroxypropyl chain .

Advanced Research Questions

Q. Q4: What computational methods are suitable for predicting the reactivity of the trifluoromethyl group in catalytic transformations?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states for CF substitution reactions. Basis sets like B3LYP/6-31G* are effective for fluorine-containing systems .

- Molecular Dynamics : Simulate solvent effects on CF group orientation during nucleophilic attacks .

- Docking Studies : Predict interactions with enzymes (e.g., cytochrome P450) to assess metabolic stability .

Q. Q5: How can crystallographic data resolve contradictions in proposed tautomeric forms of the pyrazole ring?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Use SHELXL for refinement to distinguish between enol-keto tautomers. Key metrics include bond lengths (C=O ~1.21 Å vs. C–OH ~1.34 Å) and hydrogen-bonding networks .

- Powder XRD : Compare experimental patterns with simulated data from tautomeric models .

- Solid-State NMR : N NMR can detect tautomeric shifts in the pyrazole nitrogen environment .

Q. Q6: What strategies mitigate discrepancies in reported biological activity data (e.g., conflicting IC50_{50}50 values in enzyme inhibition assays)?

Methodological Answer:

- Assay Standardization : Use positive controls (e.g., known pyrazole-based inhibitors) and consistent buffer conditions (pH 7.4, 37°C) .

- Metabolite Profiling : LC-MS/MS to rule off-target effects from hydrolyzed products (e.g., hydroxypropyl cleavage).

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing CF with Cl) to isolate pharmacophoric contributions .

Q. Q7: How can researchers design experiments to probe the compound’s potential as a metalloenzyme inhibitor?

Methodological Answer:

- Chelation Studies : Titrate the compound with metal ions (e.g., Zn, Fe) and monitor UV-Vis spectral shifts (200–400 nm) .

- X-ray Absorption Spectroscopy (XAS) : Analyze metal-coordination geometry in enzyme active sites .

- Kinetic Assays : Measure inhibition constants () using Lineweaver-Burk plots under varying metal ion concentrations .

Data Contradiction Analysis

Q. Q8: How should conflicting data on the compound’s thermal stability be resolved?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) : Compare decomposition onset temperatures () across studies. Discrepancies may arise from moisture content or heating rates (standardize at 10°C/min) .

- Thermogravimetric Analysis (TGA) : Quantify residual mass after pyrolysis to identify impurities affecting stability .

- Dynamic Vapor Sorption (DVS) : Test hygroscopicity, as hydroxyl groups may promote hydrolytic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.